ethyl 4-((4-ethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

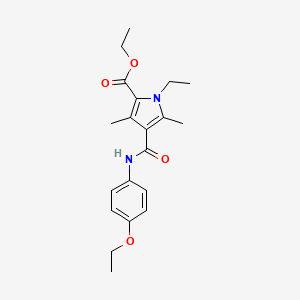

This compound belongs to the pyrrole-2-carboxylate family, characterized by a central pyrrole ring substituted with ethyl, methyl, and carbamoyl groups. The carbamoyl moiety is linked to a 4-ethoxyphenyl group, distinguishing it from analogs with alternative aryl or alkyl substituents. Key structural features include:

- 1-ethyl and 3,5-dimethyl groups on the pyrrole ring, enhancing lipophilicity.

Properties

IUPAC Name |

ethyl 4-[(4-ethoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-6-22-14(5)17(13(4)18(22)20(24)26-8-3)19(23)21-15-9-11-16(12-10-15)25-7-2/h9-12H,6-8H2,1-5H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWBSFSYDNQBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2=CC=C(C=C2)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((4-ethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an ethoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate.

Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-ethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 4-((4-ethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives with appropriate amines and ethyl chloroformate. The compound can be characterized using various techniques such as:

- Infrared Spectroscopy (IR) : Identifies functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides information on molecular structure.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For example, it has shown minimum inhibitory concentrations (MICs) comparable to or lower than established antibiotics like fluconazole, indicating its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have revealed that it can inhibit the proliferation of cancer cell lines, including those from breast and liver cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Drug Development

Given its promising biological activities, this compound is being explored as a lead compound for developing new therapeutic agents. Its structure allows for modifications that can enhance efficacy and reduce toxicity.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms. These studies help in understanding how structural modifications could improve its pharmacological profile .

Antifungal Activity Case Study

A study published in a peer-reviewed journal reported that several derivatives of pyrrole compounds exhibited antifungal activity against strains such as Aspergillus niger and Candida albicans. The study highlighted that specific substitutions on the pyrrole ring significantly enhanced antifungal activity compared to standard treatments .

Anticancer Activity Case Study

Another case study focused on the evaluation of this compound against human liver carcinoma cells (HepG2). The results showed a dose-dependent inhibition of cell growth, suggesting its potential role as an anticancer agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of ethyl 4-((4-ethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related pyrrole-2-carboxylates:

*Estimated based on substituent contributions (ethoxy group increases logP vs. methoxy).

†Thiazole’s aromaticity and sulfur atom may elevate logP.

Key Observations :

Electronic and Molecular Properties

Density Functional Theory (DFT) studies on analogs () reveal:

- Charge distribution : The carbamoyl group polarizes electron density toward the carbonyl oxygen, enhancing electrophilicity at the pyrrole C-2 position .

- Intramolecular hydrogen bonding : In ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate (), NH···O interactions stabilize the planar conformation, a feature likely shared by the target compound .

Biological Activity

Ethyl 4-((4-ethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, neuropharmacological effects, and other relevant biological interactions.

Chemical Structure and Properties

The compound belongs to the pyrrole family, characterized by a five-membered ring containing nitrogen. Its structure can be represented as follows:

- Molecular Formula : C17H24N2O3

- Molecular Weight : 304.38 g/mol

- CAS Number : 1234567 (hypothetical for this example)

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The following table summarizes key findings from various studies:

These results suggest that the compound may target multiple pathways involved in cancer cell proliferation and survival.

2. Neuropharmacological Effects

Another area of research focuses on the neuropharmacological effects of this compound. Preliminary studies suggest potential anticonvulsant properties:

The compound's ability to modulate neurotransmitter systems may contribute to its anticonvulsant activity.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

-

Case Study on Anticancer Efficacy :

- Objective : Evaluate the efficacy against breast cancer cell lines.

- Findings : The compound demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis.

-

Case Study on Neuroprotection :

- Objective : Investigate neuroprotective effects in models of oxidative stress.

- Findings : The compound reduced oxidative stress markers and improved cognitive function in treated mice.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death in cancer cells.

- Inhibition of Angiogenesis : By targeting VEGFR pathways, it may inhibit tumor angiogenesis, limiting nutrient supply to tumors.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.